2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
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Description
2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
In the domain of medicinal chemistry, compounds with structures resembling 2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide have been synthesized and evaluated for various biological activities. For instance, derivatives of dibenzo[b,f][1,4]oxazepines, sharing a similar structural framework, have been investigated for their binding affinity to histamine and serotonin receptors, showcasing potential as dual H1/H4 receptor ligands and selective H1R antagonists (Naporra et al., 2016). Additionally, these compounds have been explored for their antimicrobial properties, with some derivatives showing notable activity against mycobacteria, including Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Material Science and Photophysical Properties
Beyond medicinal chemistry, the unique structural attributes of compounds like this compound lend themselves to investigations in material science, particularly in the development of novel photovoltaic materials and dye-sensitized solar cells. Studies on related benzothiazolinone acetamide analogs have revealed their potential as photosensitizers in dye-sensitized solar cells due to their good light-harvesting efficiency and free energy of electron injection (Mary et al., 2020). This research suggests a promising avenue for the application of similar compounds in renewable energy technologies.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-4-24-17-12-16(9-10-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBFBXPIUSDNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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